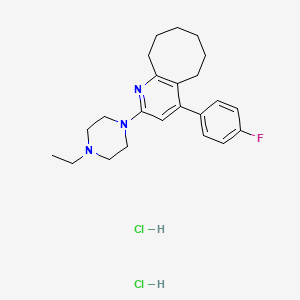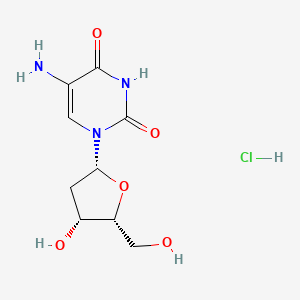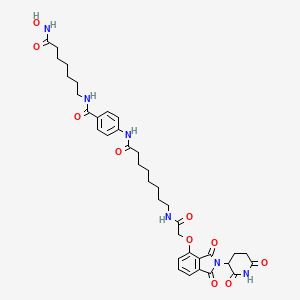
SARS-CoV-2-IN-28 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2-IN-28 (disodium) is a chemical compound that has garnered significant attention due to its potential applications in combating the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-28 (disodium) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.
Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final product.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of SARS-CoV-2-IN-28 (disodium) involves scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Additionally, industrial processes often incorporate continuous flow techniques and automated systems to enhance production rates and consistency.
化学反応の分析
Types of Reactions
SARS-CoV-2-IN-28 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with different functional groups.
科学的研究の応用
SARS-CoV-2-IN-28 (disodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a model system to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the biological pathways involved in viral replication and host-virus interactions.
Medicine: SARS-CoV-2-IN-28 (disodium) is being explored as a potential therapeutic agent for treating COVID-19 by inhibiting key viral proteins.
Industry: The compound’s unique properties make it valuable for developing diagnostic assays and antiviral coatings for surfaces.
作用機序
The mechanism of action of SARS-CoV-2-IN-28 (disodium) involves targeting specific molecular pathways and proteins essential for the replication of the SARS-CoV-2 virus. The compound binds to these targets, inhibiting their activity and thereby preventing the virus from replicating and spreading. Key molecular targets include viral proteases and polymerases, which are crucial for the viral life cycle.
類似化合物との比較
Similar Compounds
Similar compounds to SARS-CoV-2-IN-28 (disodium) include other viral protease inhibitors and polymerase inhibitors, such as remdesivir and lopinavir.
Uniqueness
What sets SARS-CoV-2-IN-28 (disodium) apart from other similar compounds is its specific binding affinity and selectivity for certain viral proteins, which may result in higher efficacy and reduced side effects. Additionally, its disodium form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C56H58Na2O8P2 |
|---|---|
分子量 |
967.0 g/mol |
IUPAC名 |
disodium;[22-[heptoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] heptyl phosphate |
InChI |
InChI=1S/C56H60O8P2.2Na/c1-3-5-7-9-15-21-61-65(57,58)63-55-51-47-29-49(45-27-41-37-23-35(39(41)25-43(45)47)31-17-11-13-19-33(31)37)53(51)56(64-66(59,60)62-22-16-10-8-6-4-2)54-50-30-48(52(54)55)44-26-40-36-24-38(42(40)28-46(44)50)34-20-14-12-18-32(34)36;;/h11-14,17-20,25-28,35-38,47-50H,3-10,15-16,21-24,29-30H2,1-2H3,(H,57,58)(H,59,60);;/q;2*+1/p-2 |
InChIキー |
XXTWIACXFOXDMB-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCCCCCC)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400065.png)







